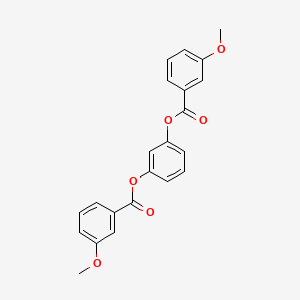methanone](/img/structure/B10884805.png)
[4-(Cyclohex-3-en-1-ylmethyl)piperazin-1-yl](pyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyclohex-3-en-1-ylmethyl)piperazin-1-ylmethanone: is a complex organic compound that features a piperazine ring substituted with a cyclohexenylmethyl group and a pyridinylmethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclohex-3-en-1-ylmethyl)piperazin-1-ylmethanone typically involves multi-step organic reactions. One common route includes the alkylation of piperazine with cyclohex-3-en-1-ylmethyl halide, followed by the acylation of the resulting intermediate with pyridin-3-ylmethanone chloride. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexenyl group, leading to the formation of epoxides or ketones.
Reduction: Reduction reactions can target the carbonyl group in the pyridinylmethanone moiety, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reducing the carbonyl group.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Epoxides, ketones.
Reduction: Alcohols.
Substitution: Various N-substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound can be used as a ligand in the study of receptor-ligand interactions. Its ability to bind to specific receptors makes it valuable in drug discovery and development.
Medicine: Potential applications in medicinal chemistry include the development of new therapeutic agents. The compound’s structure allows for modifications that can enhance its pharmacological properties.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(Cyclohex-3-en-1-ylmethyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors, while the pyridinylmethanone group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
- 4-(Cyclohex-3-en-1-ylmethyl)piperazin-1-ylmethanone
- 4-(Cyclohex-3-en-1-ylmethyl)piperazin-1-ylmethanone
- 4-(Cyclohex-3-en-1-ylmethyl)piperazin-1-ylethanone
Uniqueness: The unique combination of the cyclohexenylmethyl group and the pyridinylmethanone group in 4-(Cyclohex-3-en-1-ylmethyl)piperazin-1-ylmethanone provides distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H23N3O |
|---|---|
Molecular Weight |
285.4 g/mol |
IUPAC Name |
[4-(cyclohex-3-en-1-ylmethyl)piperazin-1-yl]-pyridin-3-ylmethanone |
InChI |
InChI=1S/C17H23N3O/c21-17(16-7-4-8-18-13-16)20-11-9-19(10-12-20)14-15-5-2-1-3-6-15/h1-2,4,7-8,13,15H,3,5-6,9-12,14H2 |
InChI Key |
KISXIQGSPYFEQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC=C1)CN2CCN(CC2)C(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


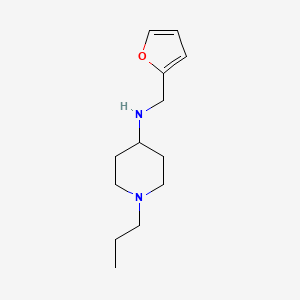
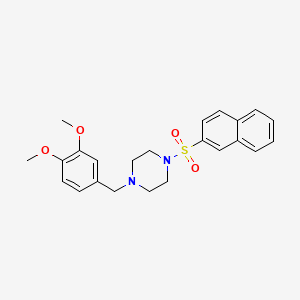
![2-(4-Chlorophenoxy)-1-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]ethanone](/img/structure/B10884747.png)
![1-(4-Ethoxy-3-methoxybenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B10884748.png)
![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B10884756.png)
![1-[4-(Methylsulfanyl)benzyl]-4-(naphthalen-2-ylmethyl)piperazine](/img/structure/B10884764.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B10884768.png)
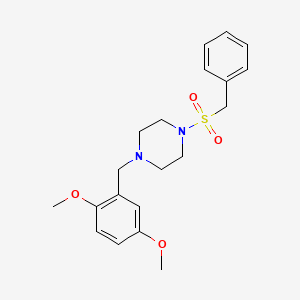
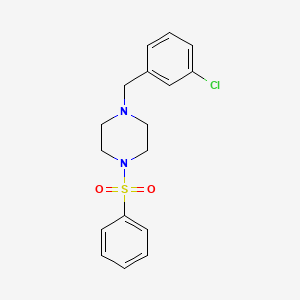
![4-{[4-(Benzylsulfonyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol](/img/structure/B10884781.png)
![2,6-Dimethyl-4-[1-(3-phenoxybenzyl)piperidin-4-yl]morpholine](/img/structure/B10884782.png)
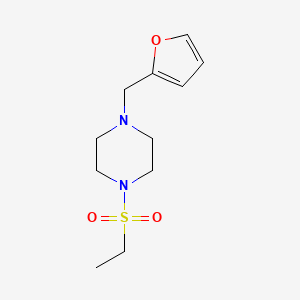
![N-[(E)-(2,4-dichlorophenyl)methylidene]-N-{4-[(4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenyl)sulfonyl]phenyl}amine](/img/structure/B10884789.png)
